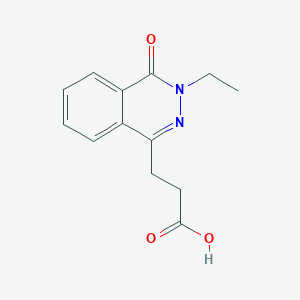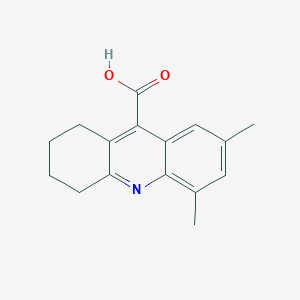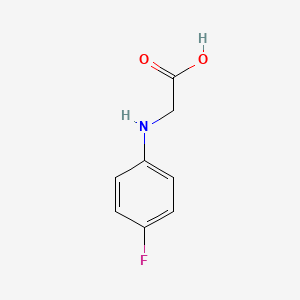![molecular formula C15H12N2O2 B1299582 Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate CAS No. 100880-52-2](/img/structure/B1299582.png)
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
Overview
Description
“Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate” is an imidazole derivative . It is a heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate” involves a two-step process . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-({4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO/anhydrous K2CO3 mixture gives 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde . The product is isolated in 92% yield .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antiviral Properties
Imidazole derivatives, including “Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate”, have been reported to exhibit antiviral properties. They have been used in studies involving different virus strains, such as the human immunodeficiency virus (HIV), hepatitis C virus (HCV), human cytomegalovirus (HCMV), and herpes simplex virus-1 (HSV-1) .
Antitumor and Anticancer Applications
Imidazole derivatives have been used in the development of antitumor and anticancer therapeutic agents . Their unique chemical structure allows them to interact with proteins and enzymes, making them a valuable tool in medicinal chemistry .
Proton Pump Inhibitory Activity
Imidazole derivatives have been used in the development of proton pump inhibitors . These drugs reduce the production of stomach acid, which can help treat conditions like gastroesophageal reflux disease (GERD).
Anthelmintic Applications
Imidazole derivatives have been used in the development of anthelmintic drugs . These drugs are used to treat parasitic worm infections.
Antimicrobial Activity
Imidazole derivatives have shown antimicrobial activity . They can inhibit the growth of or kill microorganisms, making them useful in the treatment of various infections.
Anti-inflammatory Properties
Imidazole derivatives have demonstrated anti-inflammatory properties . They can help reduce inflammation in the body, which can be beneficial in the treatment of conditions like arthritis.
Antidiabetic Effects
Imidazole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels, which is crucial in managing diabetes.
Safety and Hazards
properties
IUPAC Name |
methyl 4-(1H-benzimidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXVUZIONWAVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)



![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)



![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

